Elevated Melting Point vs. Parent Scaffold
The 6-methyl substitution raises the melting point by 13–18 °C compared to the unsubstituted 1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 6752-16-5). This increase reflects enhanced intermolecular interactions in the solid state, which can influence crystallization behavior, storage stability, and handling during weighing and formulation [1].
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 205–207 °C |
| Comparator Or Baseline | 1H-Pyrazolo[3,4-b]pyridin-3-amine (CAS 6752-16-5): 189–192 °C |
| Quantified Difference | ΔT = +13 to +18 °C |
| Conditions | Solid state; vendor-reported experimental values |
Why This Matters
Higher melting point indicates greater lattice energy, which can translate to improved physical stability during long-term storage and reduced hygroscopicity—critical for reproducible weighing in high-throughput screening.
- [1] Kuujia. 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 79173-38-9). Technical Datasheet. View Source
